molecular formula C48H64N6O12S2 B149011 Penicillin G benzathine CAS No. 41372-02-5

Penicillin G benzathine

Cat. No.: B149011
CAS No.: 41372-02-5
M. Wt: 981.2 g/mol
InChI Key: WIDKTXGNSOORHA-CJHXQPGBSA-N
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Mechanism of Action

Target of Action

Penicillin G Benzathine, also known as Benzathine Penicillin G (BPG), is a natural penicillin antibiotic . Its primary targets are penicillin-sensitive microorganisms . These microorganisms are primarily Gram-positive bacteria , including Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Mode of Action

This compound exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts by interfering with bacterial cell wall synthesis . Specifically, it inhibits the biosynthesis of cell-wall peptidoglycan, which renders the cell wall osmotically unstable . This leads to cell wall death and the resultant bactericidal activity against susceptible bacteria .

Biochemical Pathways

The biochemical pathway affected by this compound is the cell wall synthesis pathway of bacteria . By inhibiting the biosynthesis of cell-wall peptidoglycan, the structural integrity of the bacterial cell wall is compromised, leading to cell death .

Pharmacokinetics

This compound has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . The time to peak serum levels is within 12 to 24 hours . Serum levels are usually detectable for 1 to 4 weeks depending on the dose . Larger doses result in more sustained levels rather than higher levels .

Result of Action

The result of this compound’s action is the death of the bacterial cell . By inhibiting the biosynthesis of cell-wall peptidoglycan, the bacterial cell wall becomes osmotically unstable, leading to cell death . This makes this compound effective in treating infections caused by penicillin-sensitive microorganisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the quality of the drug can impact its efficacy . Concerns over product quality and adverse reactions have impacted clinician confidence . Limited research exists to explain observed pharmacokinetic differences between brands of BPG . Future research should explore this gap in knowledge and pharmacokinetic differences between different populations to inform future dosing schedules .

Chemical Reactions Analysis

Penicillin G benzathine undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include sodium hydroxide and ether for extraction processes . The major products formed from these reactions are penicillin G and its degradation products. The compound is also known to form a depot at the site of injection, slowly releasing penicillin G over time .

Scientific Research Applications

Indications for Use

BPG is primarily indicated for the treatment of infections caused by penicillin-sensitive microorganisms. The following are key applications:

  • Syphilis Treatment : BPG is the first-line treatment for all stages of syphilis, including primary, secondary, and early latent syphilis. It is also effective in preventing congenital syphilis when administered to pregnant women before delivery .
  • Rheumatic Fever Prophylaxis : BPG is used to prevent rheumatic fever in individuals with a history of rheumatic heart disease or streptococcal throat infections .
  • Upper Respiratory Infections : Effective against group A beta-hemolytic streptococcus, BPG is used to treat pharyngitis and prevent subsequent complications like acute rheumatic fever .
  • Other Infections : It is also indicated for treating yaws, bejel, and pinta, which are skin infections caused by Treponema pallidum and T. carateum .

Pharmacokinetics and Administration

BPG is administered intramuscularly, providing a slow release into the bloodstream. This results in prolonged serum levels, allowing for less frequent dosing compared to other antibiotics. The typical dosage for adults is 2.4 million units administered once or at intervals depending on the infection being treated .

Table 1: Clinical Data on Benzathine Penicillin G Administration

Study ReferencePatient DemographicsIndicationDosageOutcome
9 patients (5F, 4M)Various (e.g., erysipelas, rheumatic fever)0.6 - 2.4 million unitsSerious non-allergic reactions reported
3 patientsStreptococcal prophylaxisNot specifiedFatal reactions documented
1 patient (female)Late latent syphilis2.4 million units IMSuccessful treatment without adverse events

Case Study Highlights

  • A study documented nine patients who experienced serious non-allergic reactions following BPG administration; however, these were rare compared to the total number of doses given .
  • Another report highlighted three fatalities associated with BPG injections in patients with underlying cardiac issues, emphasizing the importance of patient selection and monitoring during treatment .
  • A successful case of treating late latent syphilis with BPG was reported in a patient with a history of penicillin allergy, demonstrating the drug's safety when appropriately tested prior to administration .

Adverse Effects and Considerations

While BPG is generally well-tolerated, potential adverse effects include allergic reactions, local injection site reactions, and rare severe non-allergic reactions such as anaphylaxis or cardiac events in predisposed individuals . Monitoring patients post-administration is crucial to mitigate risks.

Biological Activity

Penicillin G benzathine (BPG) is a widely used antibiotic known for its effectiveness against various bacterial infections, particularly those caused by penicillin-susceptible organisms. This article delves into the biological activity of BPG, exploring its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

BPG is a long-acting form of penicillin G, which exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. This process occurs via the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : BPG binds to specific PBPs located in the bacterial cell wall.
  • Inhibition of Cell Wall Synthesis : The binding disrupts the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria during active multiplication .
  • Stability Against Beta-Lactamases : BPG demonstrates stability against various beta-lactamases, making it effective against certain resistant strains .

Pharmacokinetics

BPG has a unique pharmacokinetic profile characterized by its low solubility and slow release from intramuscular injection sites. Key pharmacokinetic parameters include:

Dosage (Million Units)Peak Serum Concentration (units/mL)Duration of Detectable Levels
0.30.03 - 0.054 - 5 days
0.6Similar to above10 days
1.2Similar to aboveUp to 14 days

Following administration, approximately 60% of BPG binds to serum proteins and is distributed throughout body tissues, with the highest concentrations found in the kidneys .

Clinical Applications

BPG is primarily used for:

  • Treatment of Syphilis : It remains the first-line treatment for early syphilis due to its efficacy against Treponema pallidum.
  • Rheumatic Fever Prophylaxis : BPG is crucial in the secondary prevention of rheumatic fever and rheumatic heart disease (RHD), particularly in populations at high risk .
  • Other Infections : It is effective against various gram-positive bacteria, including beta-hemolytic streptococci .

Case Studies and Adverse Reactions

Despite its widespread use, BPG can lead to severe non-allergic reactions in rare cases. A notable study reported nine patients who experienced serious adverse reactions shortly after BPG administration. Key findings include:

  • Patient Demographics : The cohort included five females and four males aged between 10 and 93 years.
  • Indications for Use : Indications included recurrent erysipelas (6 cases), prevention of rheumatic fever (2 cases), and sinusitis (1 case).
  • Adverse Events : Six patients experienced fatal reactions, all having pre-existing cardiac risk factors. Notably, no allergic reactions were implicated in these cases .

Summary Table of Adverse Reactions

Case NumberAgeGenderIndicationReaction Type
110MaleErysipelasFatal
219FemaleRheumatic Fever PreventionNear-Fatal
...............

Research Findings

Recent studies have highlighted the importance of monitoring penicillin levels in patients receiving BPG for RHD prophylaxis. A population pharmacokinetic study indicated that many patients do not maintain adequate penicillin concentrations above therapeutic levels, emphasizing the need for optimized dosing regimens .

Properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKTXGNSOORHA-CJHXQPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194317
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41372-02-5
Record name Penicillin G benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin G benzathine [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillin G Benzathine,tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN G BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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